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Compound of Interest

Compound Name:
5-tert-Butyl-1,3,4-thiadiazol-2-

amine

Cat. No.: B015482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a

remarkable breadth of biological activities. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs, focusing on their anticancer,

antimicrobial, and anti-inflammatory properties. The information is presented to facilitate the

rational design of more potent and selective therapeutic agents.

Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, with

their mechanism of action often linked to the inhibition of key signaling pathways involved in

cell proliferation and survival.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring is thought

to enhance the ability of these compounds to cross cellular membranes and interact with

biological targets.[2]

Comparative Anticancer Potency of 2,5-Disubstituted
1,3,4-Thiadiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2,5-

disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines. The data highlights

the influence of different substituents on anticancer potency.
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Compound
ID

R1
Substituent

R2
Substituent

Cancer Cell
Line

IC50 (µM) Reference

1a
Ciprofloxacin

derivative
H MCF-7 Good activity [2]

1h
Ciprofloxacin

derivative

4-Fluoro-

benzyl
SKOV-3

Improved

potency
[2]

1i
Ciprofloxacin

derivative

4-Bromo-

benzyl
A549

Most potent

in series
[2]

8a
Honokiol

derivative

Unspecified

aryl
A549 1.62 - 4.61 [2]

8d-f
Honokiol

derivative

Unspecified

aryl
Various 1.62 - 10.21 [2]

22d
Propenylamin

o
Unspecified MCF-7 1.52 [2]

22d
Propenylamin

o
Unspecified HCT-116 10.3 [2]

Key SAR Insights for Anticancer Activity:

Substitution at C2 and C5: The nature of the substituents at the 2 and 5 positions of the

thiadiazole ring is a critical determinant of cytotoxic activity.[3]

Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic

rings, such as pyridine and piperazine, can significantly influence the anticancer profile.[2]

Halogen Substitution: The presence of halogen atoms, like fluorine and bromine, on the

appended phenyl rings often enhances the anticancer potency.[2]

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a

crucial role in its ability to penetrate cancer cells.

Signaling Pathway Inhibition: EGFR
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Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth

Factor Receptor (EGFR) signaling pathway.[4][5] EGFR is a transmembrane protein that, upon

activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the

RAS/RAF/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and

differentiation.[6][7][8] Dysregulation of the EGFR pathway is a common feature in many

cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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